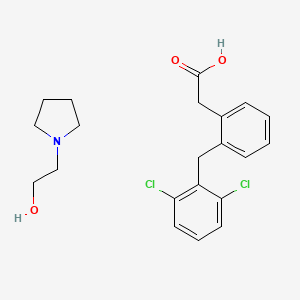
Flector Patch
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Flector Patch is a topical medication that contains diclofenac epolamine, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used to treat acute pain caused by minor strains, sprains, and contusions. Diclofenac epolamine works by reducing substances in the body that cause pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diclofenac epolamine is synthesized through a series of chemical reactions starting from 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid. The synthesis involves the formation of the pyrrolidine ethanol salt of diclofenac. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of diclofenac epolamine involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity. The final product is then incorporated into an adhesive material to create the Flector Patch, which is applied to a non-woven polyester felt backing and covered with a polypropylene film release liner .
Chemical Reactions Analysis
Types of Reactions
Diclofenac epolamine undergoes various chemical reactions, including:
Oxidation: Diclofenac can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert diclofenac into its reduced forms.
Substitution: Diclofenac can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include hydroxylated diclofenac, reduced diclofenac derivatives, and substituted diclofenac compounds. These products can have varying degrees of biological activity and pharmacokinetic properties .
Scientific Research Applications
Chemistry
In chemistry, diclofenac epolamine is studied for its reactivity and potential to form new derivatives with enhanced properties. Researchers explore its chemical behavior under different conditions to develop new NSAID formulations .
Biology
In biological research, diclofenac epolamine is used to study its effects on cellular processes, particularly its anti-inflammatory and analgesic properties. It is also investigated for its potential to modulate immune responses .
Medicine
In medicine, the Flector Patch is used to manage pain and inflammation associated with musculoskeletal injuries. Clinical studies have demonstrated its efficacy in providing localized pain relief with minimal systemic side effects .
Industry
In the pharmaceutical industry, diclofenac epolamine is used to develop new topical formulations for pain management. Its unique properties make it suitable for creating patches that deliver the drug directly to the site of pain .
Mechanism of Action
Diclofenac epolamine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, diclofenac reduces the production of prostaglandins, thereby alleviating pain and inflammation . The Flector Patch provides local analgesia by releasing diclofenac epolamine from the patch into the skin, where it accumulates and exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac Sodium: Another form of diclofenac used in oral and topical formulations.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID used to treat pain and inflammation.
Uniqueness
The Flector Patch is unique in its ability to provide localized pain relief with minimal systemic exposure. Unlike oral NSAIDs, which can cause gastrointestinal and cardiovascular side effects, the this compound delivers diclofenac directly to the site of pain, reducing the risk of systemic side effects .
Properties
Molecular Formula |
C21H25Cl2NO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-[2-[(2,6-dichlorophenyl)methyl]phenyl]acetic acid;2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C15H12Cl2O2.C6H13NO/c16-13-6-3-7-14(17)12(13)8-10-4-1-2-5-11(10)9-15(18)19;8-6-5-7-3-1-2-4-7/h1-7H,8-9H2,(H,18,19);8H,1-6H2 |
InChI Key |
FLPYWBNRVVPSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC2=C(C=CC=C2Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















